REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1I.[C:9]1([CH3:17])[C:10]([C:15]#[N:16])=[CH:11][CH:12]=[CH:13][CH:14]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3].[OH-].[Na+]>C1COCC1.O>[C:9]1([CH3:17])[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[CH:15]([C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[CH3:1])[NH2:16] |f:2.3.4.5.6.7,8.9|
|
Name
|
Mg
|
Quantity
|
1.53 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
6.4 mL
|
Type
|
reactant
|
Smiles
|
CC1=C(C=CC=C1)I
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)C#N)C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
23 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 22 h
|
Duration
|
22 h
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 25 h
|
Duration
|
25 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 23° C.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through a celite pad
|
Type
|
WASH
|
Details
|
eluting with EtOAc
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
The residue was purified by Kugelrohr distillation (240 mTorr, 200° C.)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=C(C=CC=C1)C(N)C1=C(C=CC=C1)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.52 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 95.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |